2-(3-methylphenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-16-4-2-5-17(14-16)15-20(22)21(18-8-11-23-12-9-18)10-7-19-6-3-13-24-19/h2-6,13-14,18H,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQCNYWOLPVWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CCC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the thiophene ring: This step involves the alkylation of the tetrahydro-2H-pyran ring with a thiophene derivative under basic conditions.
Formation of the acetamide moiety: The final step involves the acylation of the intermediate with m-tolyl acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Substituted amides or thiols.
Scientific Research Applications
2-(3-methylphenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural Analogues with Thiophene Moieties
a) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
- Key Features: Direct attachment of a cyano-substituted thiophene to the acetamide nitrogen and a thiophene-2-yl group on the α-carbon.
- Comparison: The target compound replaces the cyano-thiophene with an oxan-4-yl group, improving solubility (tetrahydropyran vs. nitrile) . Both retain a thiophene-derived group, but the target’s ethyl linker may reduce steric hindrance compared to direct thiophene attachment.
b) N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide ()
- Key Features : Phthalimido (bulky aromatic) and acetyl-thiophene substituents.
- Comparison :
Analogues with Aromatic and Heterocyclic Substitutions
a) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Key Features : Dichlorophenyl (electron-withdrawing) and thiazolyl groups.
- Comparison :
b) N-(4-Sulfamoylphenyl)-2-thioxoacetamide ()
- Key Features : Sulfamoylphenyl and thioxo (C=S) modifications.
- Comparison: The thioxo group alters electronic properties (e.g., resonance stabilization) compared to the target’s carbonyl (C=O).
Q & A
Q. Q1.1: What are the key steps in synthesizing 2-(3-methylphenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide?
Answer: The synthesis involves three primary steps:
Formation of the acetamide core : React 3-methylphenylacetic acid with oxan-4-amine (tetrahydropyran-4-amine) using coupling reagents like EDCI/HOBt in dichloromethane (DCM) under nitrogen atmosphere .
Introduction of the thiophen-2-yl ethyl group : Perform a nucleophilic substitution or alkylation reaction using 2-(thiophen-2-yl)ethyl bromide, typically in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .
Q. Q1.2: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Biological Activity and Assays
Q. Q2.1: What in vitro assays are recommended to evaluate this compound’s biological activity?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding protocols .
Q. Q2.2: How can researchers optimize biological activity through structural modifications?
Answer:
- Substituent variation : Replace the 3-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Heterocycle substitution : Swap thiophene with furan or pyridine rings to alter solubility and target affinity .
- Side chain elongation : Extend the ethyl linker between the thiophene and acetamide to explore steric effects .
Advanced Data Analysis and Optimization
Q. Q3.1: How should researchers address contradictions in biological data (e.g., high in vitro activity but low cellular efficacy)?
Answer:
- Solubility testing : Use dynamic light scattering (DLS) or nephelometry to assess aggregation in cell culture media .
- Metabolic stability : Perform liver microsome assays (e.g., human or murine) to identify rapid degradation pathways .
- Membrane permeability : Utilize Caco-2 monolayers or PAMPA assays to evaluate passive diffusion .
Q. Q3.2: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
- MD simulations : GROMACS or AMBER for analyzing protein-ligand stability over nanosecond timescales .
Reaction Optimization and Mechanistic Insights
Q. Q4.1: How can reaction yields be improved during the alkylation step with 2-(thiophen-2-yl)ethyl bromide?
Answer:
- Solvent optimization : Switch from DMF to acetonitrile to reduce side reactions (e.g., elimination) .
- Catalyst addition : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilicity .
- Temperature control : Maintain 0–5°C to minimize thermal degradation of intermediates .
Q. Q4.2: What mechanistic studies elucidate the compound’s stability under acidic/basic conditions?
Answer:
- Degradation kinetics : Monitor hydrolysis via HPLC at varying pH (1–13) and temperatures (25–60°C) .
- Isotope labeling : Use H or C-labeled analogs to track bond cleavage pathways via NMR .
Advanced Applications and Comparative Studies
Q. Q5.1: How does this compound compare to structurally related analogs in terms of pharmacokinetics?
Answer:
- Pharmacokinetic profiling : Compare AUC, Cₘₐₓ, and t₁/₂ in rodent models using LC-MS/MS quantification .
- Toxicity screening : Perform Ames tests and hERG channel inhibition assays to prioritize lead candidates .
Q. Q5.2: What strategies validate target engagement in complex biological systems?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
